Organotin Derivatization by GC-MS/MS
In a direct comparative study for the derivatization of organotin compounds prior to GC-MS/MS analysis, pentylmagnesium bromide was evaluated against other alkyl Grignard reagents including methyl- and propylmagnesium halides. The study compared molar responses, derivative volatilities, and derivatization yields, concluding that pentylmagnesium bromide was the reagent of choice [1]. Using pentylmagnesium bromide, calibration curves for mono-, di-, and tributyltins and mono-, di-, and triphenyltins were established to be linear in the range of 0.5–100 pg of Sn [1].
| Evidence Dimension | Suitability as a derivatizing reagent for organotin analysis by GC-MS/MS |
|---|---|
| Target Compound Data | Identified as the 'derivatizing reagent of choice' with calibration curves linear over 0.5–100 pg of Sn |
| Comparator Or Baseline | Methylmagnesium halide and propylmagnesium halide |
| Quantified Difference | Not explicitly quantified, but the selection of pentylmagnesium bromide was based on a comparative evaluation of molar responses, volatilities, and derivatization yields. |
| Conditions | GC–MS–MS analysis of organotin chlorides following Grignard derivatization |
Why This Matters
For laboratories requiring high-sensitivity organotin analysis, this direct comparison establishes pentylmagnesium bromide as the validated, superior choice, ensuring optimal method performance and data quality.
- [1] Tsunoi, S., Matoba, T., Shioji, H., Giang, L. T. H., Harino, H., & Tanaka, M. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography–ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. View Source
